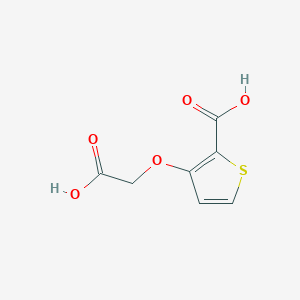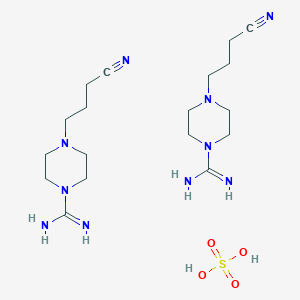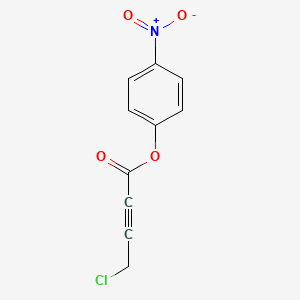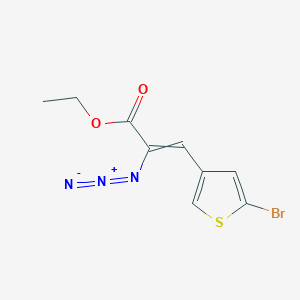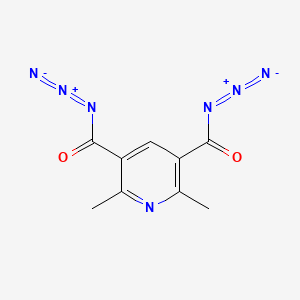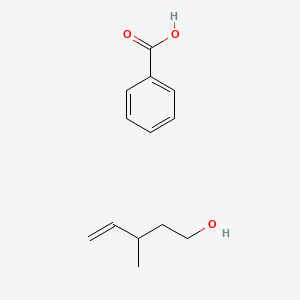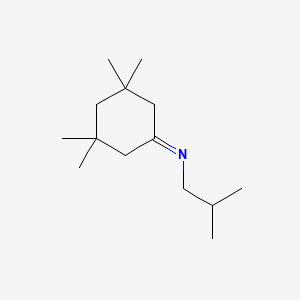
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine typically involves the reaction of a suitable cyclohexanone derivative with an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the imine group but shares the cyclohexane ring structure.
N-(2-methylpropyl)cyclohexan-1-imine: Similar imine functionality but fewer methyl groups on the cyclohexane ring.
Uniqueness
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is unique due to the combination of multiple methyl groups and the imine functionality. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Properties
CAS No. |
92460-06-5 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine |
InChI |
InChI=1S/C14H27N/c1-11(2)9-15-12-7-13(3,4)10-14(5,6)8-12/h11H,7-10H2,1-6H3 |
InChI Key |
SILNMAHSNVYSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C1CC(CC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
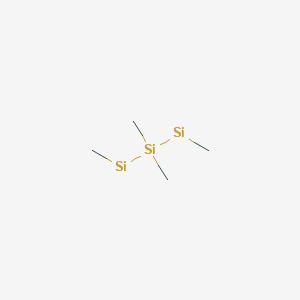

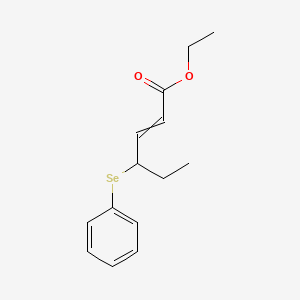
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
